Ethyl {(2Z)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-3-yl}acetate
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Overview
Description
Ethyl {(2Z)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-3-yl}acetate is a synthetic organic compound characterized by the presence of a thiazolidine ring, a bromophenyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {(2Z)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-3-yl}acetate typically involves the reaction of 4-bromoaniline with ethyl 2-bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl {(2Z)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl {(2Z)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-3-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl {(2Z)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-3-yl}acetate involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazolidine ring may also interact with biological membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylacetic acid
- 4-Bromophenyl 4-bromobenzoate
- 4-Bromophenylacetonitrile
Uniqueness
Ethyl {(2Z)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-3-yl}acetate is unique due to the presence of both the thiazolidine ring and the ethyl ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
828914-17-6 |
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Molecular Formula |
C13H15BrN2O2S |
Molecular Weight |
343.24 g/mol |
IUPAC Name |
ethyl 2-[2-(4-bromophenyl)imino-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C13H15BrN2O2S/c1-2-18-12(17)9-16-7-8-19-13(16)15-11-5-3-10(14)4-6-11/h3-6H,2,7-9H2,1H3 |
InChI Key |
SQIXXUOVWADUGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCSC1=NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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